Ethyl 4-(trifluoromethylthio)phenylacetate

Catalog No.
S6648367
CAS No.
745053-24-1
M.F
C11H11F3O2S
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(trifluoromethylthio)phenylacetate

CAS Number

745053-24-1

Product Name

Ethyl 4-(trifluoromethylthio)phenylacetate

IUPAC Name

ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

OGNCMHYTEBAEPU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F

Ethyl 4-(trifluoromethylthio)phenylacetate is an organic compound characterized by the presence of a trifluoromethylthio group attached to the phenylacetate moiety. Its molecular formula is C11H10F3O2S, and it is known for its unique chemical properties, including enhanced lipophilicity due to the trifluoromethylthio substituent. This compound is primarily utilized in scientific research and has potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the trifluoromethylthio group into thiols or other reduced forms.
  • Electrophilic Aromatic Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Reagents commonly employed in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

Research indicates that Ethyl 4-(trifluoromethylthio)phenylacetate exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures can interact with specific molecular targets, modulating enzyme or receptor activity, which may lead to therapeutic effects . The exact mechanisms of action are still under investigation, but the lipophilicity conferred by the trifluoromethylthio group enhances its interaction with lipid membranes and proteins.

The synthesis of Ethyl 4-(trifluoromethylthio)phenylacetate typically involves a multi-step process. A common synthetic route includes:

  • Formation of 4-(trifluoromethylthio)benzaldehyde: This intermediate can be synthesized through various methods, including the reaction of 4-bromophenylacetic acid with trifluoromethanesulfenyl chloride.
  • Reaction with Ethyl Bromoacetate: The aldehyde is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate under reflux conditions to yield Ethyl 4-(trifluoromethylthio)phenylacetate .

Industrial production methods may optimize these routes for higher yields and purity.

Ethyl 4-(trifluoromethylthio)phenylacetate has diverse applications:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Ongoing research explores its use as a pharmaceutical intermediate or active ingredient.
  • Industry: It is utilized in developing new materials and as a reagent in various industrial processes .

Studies on Ethyl 4-(trifluoromethylthio)phenylacetate's interactions reveal its capacity to influence biological pathways through specific molecular targets. The trifluoromethylthio group enhances the compound's affinity for lipid membranes, facilitating its interaction with proteins and potentially leading to various biological effects. Further research is necessary to elucidate the detailed mechanisms of action and specific target interactions .

Several compounds share structural similarities with Ethyl 4-(trifluoromethylthio)phenylacetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl PhenylacetateSimple phenylacetate structureCommonly used as a solvent and flavoring agent
4-Trifluoromethylthiophenylacetic AcidContains a carboxylic acid instead of an esterExhibits strong acidity and reactivity
Methyl 4-(trifluoromethylthio)benzoateMethyl ester instead of ethylDifferent solubility characteristics
Benzothiazole DerivativesIncorporates nitrogen in the ring structureKnown for diverse biological activities

Ethyl 4-(trifluoromethylthio)phenylacetate stands out due to its unique trifluoromethylthio substituent, which significantly influences its chemical reactivity and biological activity compared to other similar compounds. This distinctive feature enhances its lipophilicity and potential interaction with biological targets, making it an interesting candidate for further research in medicinal chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

264.04318525 g/mol

Monoisotopic Mass

264.04318525 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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